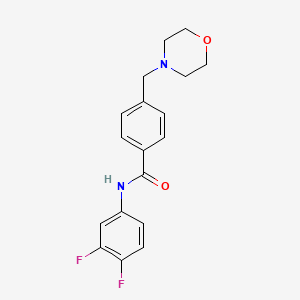
N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide, also known as DFB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit promising biological activity against various diseases.
Wissenschaftliche Forschungsanwendungen
N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been found to exhibit potent antitumor activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to induce apoptosis and inhibit angiogenesis, which are important mechanisms involved in cancer progression.
In inflammation research, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
In neurodegenerative disorder research, this compound has been found to exhibit neuroprotective activity by inhibiting the aggregation of amyloid-β peptides, which are involved in the pathogenesis of Alzheimer's disease. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Wirkmechanismus
The mechanism of action of N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in disease progression. In cancer research, this compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
In inflammation research, this compound has been found to inhibit the MAPK pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in different disease models. In cancer research, this compound has been found to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. It has also been shown to enhance the efficacy of chemotherapy drugs.
In inflammation research, this compound has been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and improve tissue damage. It has also been shown to enhance the efficacy of anti-inflammatory drugs.
In neurodegenerative disorder research, this compound has been found to inhibit the aggregation of amyloid-β peptides, reduce oxidative stress, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide has several advantages for lab experiments, such as its high potency, selectivity, and low toxicity. It is also easy to synthesize and purify, which makes it a cost-effective compound for research. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain assays. It also has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research of N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Another area of interest is the investigation of the potential synergistic effects of this compound with other drugs in cancer and inflammation research. Additionally, the potential therapeutic applications of this compound in other diseases such as diabetes and cardiovascular diseases can be explored.
Synthesemethoden
N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide can be synthesized using a multi-step process, which involves the reaction of 3,4-difluoroaniline with 4-(chloromethyl)benzonitrile in the presence of a base, followed by the reaction of the resulting intermediate with morpholine and subsequent purification steps. The final product obtained is this compound, which can be characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2/c19-16-6-5-15(11-17(16)20)21-18(23)14-3-1-13(2-4-14)12-22-7-9-24-10-8-22/h1-6,11H,7-10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVMILNSARPTIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-4-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5724203.png)

![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B5724209.png)

![N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5724217.png)
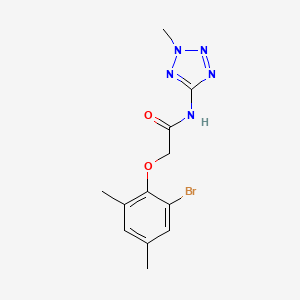
![2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]benzoic acid](/img/structure/B5724234.png)


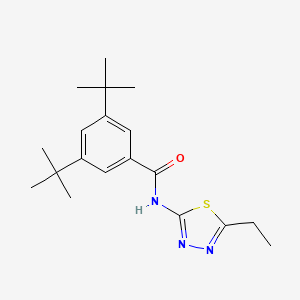

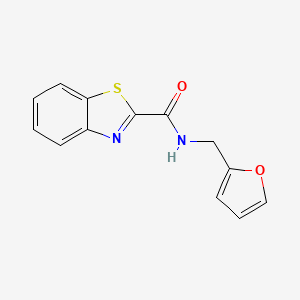
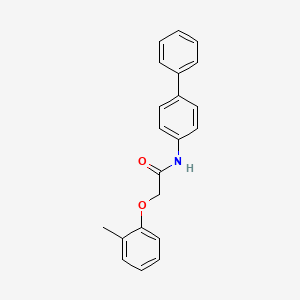
![N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-N-methylurea](/img/structure/B5724321.png)